Benzyl(3-bromo-2-methylphenyl)sulfane
Description
Benzyl(3-bromo-2-methylphenyl)sulfane is an organosulfur compound with the molecular formula C₁₄H₁₃BrS and a molecular weight of 293.22 g/mol . It features a benzyl group attached via a sulfur atom to a substituted phenyl ring bearing a bromine atom at the para-position and a methyl group at the ortho-position (3-bromo-2-methylphenyl). This compound is commercially available with a purity of 97% and is primarily utilized in synthetic chemistry as a precursor for cross-coupling reactions or functional group transformations . Its structural uniqueness lies in the combination of electron-withdrawing bromine and electron-donating methyl groups, which influence its reactivity and stability.
Properties
Molecular Formula |
C14H13BrS |
|---|---|
Molecular Weight |
293.22 g/mol |
IUPAC Name |
1-benzylsulfanyl-3-bromo-2-methylbenzene |
InChI |
InChI=1S/C14H13BrS/c1-11-13(15)8-5-9-14(11)16-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3 |
InChI Key |
KSGXBGGMDILHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfane Compounds
Substituent Effects on Reactivity and Stability
Key Compounds:
- Benzyl(phenyl)sulfane (C₁₃H₁₂S) : Lacks halogen or alkyl substituents on the phenyl ring.
- Benzyl(3-bromo-2-ethylphenyl)sulfane (C₁₅H₁₅BrS) : Ethyl substituent replaces the methyl group in the target compound .
- Benzyl(3-bromo-2-chlorophenyl)sulfane (C₁₃H₁₀BrClS) : Chlorine replaces the methyl group .
Comparative Analysis:
Reactivity in Cross-Coupling and Functionalization
Key Findings:
- Alkenylation Reactivity : Benzyl(phenyl)sulfane exhibits high reactivity in alkenylation reactions (61–90% yield), while phenyl(3-phenylpropyl)sulfane is inactive due to excessive chain length . The target compound’s bromine and methyl substituents likely position it between these extremes, enabling selective functionalization .
- Z/E Isomerism : Compounds like Benzyl(styryl)sulfane (3g) exhibit 90:10 Z/E ratios , influenced by steric and electronic factors . The bromine in the target compound may similarly affect isomer distribution in derivatives.
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